An In-depth Technical Guide to 2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid
An In-depth Technical Guide to 2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid
Abstract
This technical guide provides a comprehensive overview of 2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid, a compound of interest in medicinal chemistry and drug development. This document details the chemical structure, physicochemical properties, a proposed synthetic route, and predicted spectroscopic data for this molecule. Furthermore, it explores the potential therapeutic applications and mechanisms of action by drawing parallels with structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecules.
Introduction and Chemical Identity
2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid is a complex organic molecule that incorporates a phenylpropionic acid scaffold, a nitrile group, and a pyridylphenyl moiety. The presence of these functional groups suggests a potential for diverse biological activities. The arylpropionic acid core is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs). The cyano group can participate in various chemical transformations and may contribute to interactions with biological targets. The 2-pyridylphenyl group is a common structural motif in medicinal chemistry, known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates.
Chemical Structure
The chemical structure of 2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid is presented below:
Figure 1: 2D Chemical Structure of 2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid.
Physicochemical Properties
A summary of the key physicochemical properties of the molecule is provided in the table below. These have been computed and retrieved from publicly available databases.[1]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₂O₂ | PubChem[1] |
| IUPAC Name | 2-cyano-3-(3-pyridin-2-ylphenyl)propanoic acid | PubChem[1] |
| CAS Number | 2044707-07-3 | PubChem[1] |
| Molecular Weight | 252.27 g/mol | PubChem[1] |
| XLogP3 | 2.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Proposed Synthesis
While a specific published synthesis for 2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid was not identified in the literature, a highly plausible and efficient synthetic route can be proposed based on the well-established Knoevenagel-Doebner condensation. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as cyanoacetic acid, followed by decarboxylation.
The proposed synthesis would involve the reaction of 3-(2-pyridyl)benzaldehyde with cyanoacetic acid in the presence of a basic catalyst like piperidine in a suitable solvent such as pyridine.
Figure 2: Proposed synthetic workflow for 2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid.
Detailed Experimental Protocol (Proposed)
Materials:
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3-(2-pyridyl)benzaldehyde
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Cyanoacetic acid
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Pyridine (anhydrous)
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Piperidine
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Hydrochloric acid (concentrated)
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate
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Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
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Heating mantle and magnetic stirrer
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Rotary evaporator
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(2-pyridyl)benzaldehyde (1 equivalent) in anhydrous pyridine.
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Addition of Reagents: To the stirred solution, add cyanoacetic acid (1.1 equivalents) followed by a catalytic amount of piperidine (0.1 equivalents).
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Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid to acidify the solution to pH 1-2.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
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Washing: Combine the organic extracts and wash successively with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and pyridyl rings, as well as for the aliphatic protons of the propionic acid backbone.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 12.0 | broad singlet | 1H | Carboxylic acid proton (-COOH) |
| ~8.6 | doublet | 1H | Proton on the pyridyl ring adjacent to nitrogen |
| ~7.2 - 8.0 | multiplet | 7H | Aromatic protons on the phenyl and pyridyl rings |
| ~4.0 | triplet | 1H | Methine proton (-CH(CN)COOH) |
| ~3.2 | doublet | 2H | Methylene protons (-CH₂-Ar) |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will be characterized by signals for the carboxylic acid carbonyl, the nitrile carbon, the aromatic carbons, and the aliphatic carbons.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~170 | Carboxylic acid carbonyl carbon (-COOH) |
| ~150 - 155 | Aromatic carbons of the pyridyl ring adjacent to nitrogen |
| ~120 - 140 | Aromatic carbons of the phenyl and pyridyl rings |
| ~118 | Nitrile carbon (-C≡N) |
| ~45 | Methine carbon (-CH(CN)COOH) |
| ~35 | Methylene carbon (-CH₂-Ar) |
Predicted Infrared (IR) Spectrum
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch of the carboxylic acid |
| ~2250 | Medium | C≡N stretch of the nitrile |
| ~1700 | Strong | C=O stretch of the carboxylic acid |
| ~1600, 1450 | Medium to Strong | C=C and C=N stretches of the aromatic rings |
| ~1250 | Strong | C-O stretch of the carboxylic acid |
Predicted Mass Spectrum
In a mass spectrum, the molecule is expected to show a molecular ion peak corresponding to its molecular weight.
| m/z | Assignment |
| ~252 | [M]⁺ (Molecular ion) |
| ~207 | [M - COOH]⁺ (Loss of the carboxylic acid group) |
Potential Applications and Mechanism of Action
The therapeutic potential of 2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid can be inferred from the known biological activities of its structural components.
Figure 3: Logical relationships between structural moieties and potential biological activities.
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Anti-inflammatory and Analgesic Activity: The arylpropionic acid scaffold is the hallmark of a major class of NSAIDs. It is plausible that 2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid could exhibit anti-inflammatory and analgesic properties through the inhibition of cyclooxygenase (COX) enzymes.
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Enzyme Inhibition: The 2-cyanoacrylamide moiety, a related functional group, has been identified in inhibitors of various enzymes. For instance, derivatives containing this group have been reported as inhibitors of transforming growth factor-beta-activated kinase 1 (TAK1) and deubiquitinases (DUBs). These targets are implicated in inflammatory signaling and cancer, suggesting potential applications in these therapeutic areas.
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Ion Channel Modulation: The pyridylphenyl moiety is present in antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is involved in pain sensation and skin disorders. This suggests that the target compound could potentially modulate the activity of this or other ion channels.
Conclusion
2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid is a molecule with significant potential for further investigation in the field of drug discovery. Its hybrid structure, combining features of known pharmacophores, makes it an attractive candidate for screening in various biological assays, particularly in the areas of inflammation, oncology, and pain management. The proposed synthetic route via the Knoevenagel-Doebner condensation offers a straightforward method for its preparation, and the predicted spectroscopic data provides a valuable reference for its characterization. Further research is warranted to elucidate the specific biological targets and therapeutic potential of this compound.
References
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PubChem. 2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid. National Center for Biotechnology Information. [Link]
